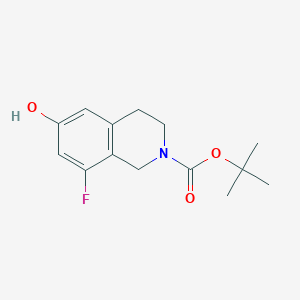

Tert-butyl 8-fluoro-6-hydroxy-1,2,3,4-tetrahydroisoquinoline-2-carboxylate

Description

Tert-butyl 8-fluoro-6-hydroxy-1,2,3,4-tetrahydroisoquinoline-2-carboxylate is a tetrahydroisoquinoline derivative characterized by a tert-butyl carbamate group at position 2, a fluorine substituent at position 8, and a hydroxyl group at position 5. This compound is of interest in medicinal chemistry due to the structural versatility of the tetrahydroisoquinoline scaffold, which is prevalent in bioactive molecules.

Properties

IUPAC Name |

tert-butyl 8-fluoro-6-hydroxy-3,4-dihydro-1H-isoquinoline-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18FNO3/c1-14(2,3)19-13(18)16-5-4-9-6-10(17)7-12(15)11(9)8-16/h6-7,17H,4-5,8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIWRHRHYVOSLDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2=C(C1)C(=CC(=C2)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1868105-63-8 | |

| Record name | tert-butyl 8-fluoro-6-hydroxy-1,2,3,4-tetrahydroisoquinoline-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 8-fluoro-6-hydroxy-1,2,3,4-tetrahydroisoquinoline-2-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor.

Hydroxylation: The hydroxyl group can be introduced through hydroxylation reactions, often using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of an acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors for better control of reaction conditions and the use of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 8-fluoro-6-hydroxy-1,2,3,4-tetrahydroisoquinoline-2-carboxylate can undergo various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: PCC, m-CPBA

Reduction: LiAlH4, sodium borohydride (NaBH4)

Substitution: Nucleophiles such as amines, thiols, and alkoxides

Major Products Formed

Oxidation: Formation of a ketone derivative

Reduction: Formation of an alcohol derivative

Substitution: Formation of various substituted isoquinoline derivatives

Scientific Research Applications

Tert-butyl 8-fluoro-6-hydroxy-1,2,3,4-tetrahydroisoquinoline-2-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.

Industry: Used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of tert-butyl 8-fluoro-6-hydroxy-1,2,3,4-tetrahydroisoquinoline-2-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and electrostatic interactions. The presence of the fluorine atom can enhance its binding affinity and selectivity towards specific targets.

Comparison with Similar Compounds

Halogen Substitution: Fluoro vs. Bromo Analogs

- Tert-butyl 8-bromo-6-hydroxy-1,2,3,4-tetrahydroisoquinoline-2-carboxylate (CAS 1579518-76-5, C₁₄H₁₈BrNO₃) shares the same scaffold but replaces fluorine with bromine. However, bromine’s higher polarizability may enhance lipophilicity, impacting pharmacokinetics .

- Synthesis yields : Fluorinated analogs often exhibit lower steric hindrance than brominated derivatives, which may explain higher yields in fluorinated compound syntheses (e.g., 72–81% for fluorinated oxazole derivatives vs. 73% for brominated analogs) .

Hydroxy vs. Methoxy/Cyano Substituents

- Tert-butyl 6-cyano-7-(5-methyloxazol-4-yl)methoxy-1,2,3,4-tetrahydroisoquinoline-2-carboxylate (11a, C₂₀H₂₄N₂O₄): The cyano group at position 6 introduces strong electron-withdrawing effects, stabilizing intermediates during synthesis but reducing solubility. Yields for cyano derivatives (~72%) are comparable to hydroxy analogs, suggesting similar synthetic accessibility .

Common Reaction Conditions

- Phosphorus oxychloride (POCl₃) and triethylamine (Et₃N): Used in the synthesis of tert-butyl 6-cyano-7-(5-methyloxazol-4-yl)methoxy derivatives (e.g., 11a, 72% yield) . Similar conditions are likely applicable to the target compound, with fluorine’s smaller size facilitating smoother reaction kinetics compared to bulkier substituents.

- Purification: Silica gel column chromatography is standard for isolating tert-butyl-protected tetrahydroisoquinolines, as seen in multiple syntheses .

Yield Variations

- Fluorinated vs. Brominated Derivatives: Fluorine’s electronegativity may accelerate reaction rates, as seen in the 81% yield of tert-butyl 6-cyano-7-(2-cyclopropylmethyl-5-methyloxazol-4-ylmethoxy) derivatives (11f) compared to 73% for brominated analogs .

Physical and Spectroscopic Properties

NMR Spectral Data

- tert-Butyl group protons : Resonate at δ 1.36–1.49 in CDCl₃ across analogs (e.g., 11e, 11f) .

- Aromatic protons : Fluorine’s electron-withdrawing effect in the target compound would deshield adjacent protons, shifting NMR signals upfield compared to brominated analogs (e.g., δ 7.32 for 11e vs. δ 7.00–7.10 in fluorinated derivatives) .

Molecular Weight and Lipophilicity

- Target compound: Estimated molecular weight ~309.3 g/mol (C₁₄H₁₇FNO₃).

- Bromo analog: Higher molecular weight (328.2 g/mol, C₁₄H₁₈BrNO₃) and lipophilicity (logP ~2.8 vs. ~2.2 for fluoro) due to bromine’s hydrophobicity .

Data Tables

Table 1. Comparison of Key Tetrahydroisoquinoline Derivatives

Biological Activity

Tert-butyl 8-fluoro-6-hydroxy-1,2,3,4-tetrahydroisoquinoline-2-carboxylate is a compound belonging to the tetrahydroisoquinoline family, noted for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

This compound can be synthesized through various chemical pathways involving the modification of tetrahydroisoquinoline derivatives. The compound's structure includes a tert-butyl group and a fluorine atom at specific positions on the isoquinoline ring, which significantly influences its biological activity.

Biological Activity

The biological activity of this compound has been investigated in several studies, highlighting its potential as an antiviral and neuroprotective agent.

Antiviral Properties

Recent studies have demonstrated that compounds derived from the tetrahydroisoquinoline structure exhibit significant antiviral activity. For instance, related compounds have shown efficacy against SARS-CoV-2 with half-maximal effective concentrations (EC50) as low as 2.78 μM in human lung Calu-3 cells . The mechanism of action appears to involve inhibition of post-entry viral replication, differentiating it from traditional antiviral agents like chloroquine.

| Compound | EC50 (μM) | Selective Index (SI) | Cell Line |

|---|---|---|---|

| This compound | TBD | TBD | TBD |

| Compound trans-1 (related) | 2.78 | >71.94 | Calu-3 |

| Chloroquine | 44.90 | 2.94 | Calu-3 |

Neuroprotective Effects

Tetrahydroisoquinolines are also recognized for their neuroprotective properties. Studies suggest they may modulate neurotransmitter systems and exhibit antioxidant effects, which are crucial in conditions such as Parkinson's disease and Alzheimer's disease. The presence of hydroxyl groups in the structure enhances these protective effects by scavenging free radicals and reducing oxidative stress.

Case Studies

- SARS-CoV-2 Inhibition : A study published in Nature reported that a derivative of the tetrahydroisoquinoline class effectively inhibited SARS-CoV-2 replication in vitro. The compound exhibited a selective index greater than traditional antivirals, indicating its potential for further development as an antiviral agent .

- Neuroprotection in Animal Models : In preclinical trials involving animal models of neurodegenerative diseases, compounds similar to this compound demonstrated significant improvements in motor function and cognitive performance compared to control groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.